molecular formula C19H22N6O3S B2459053 N-(3-methyl-4-(N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)sulfamoyl)phenyl)propionamide CAS No. 2034477-89-7

N-(3-methyl-4-(N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)sulfamoyl)phenyl)propionamide

Cat. No. B2459053
CAS RN: 2034477-89-7
M. Wt: 414.48
InChI Key: UCHMXLAUJNCQIQ-UHFFFAOYSA-N
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Description

N-(3-methyl-4-(N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)sulfamoyl)phenyl)propionamide is a useful research compound. Its molecular formula is C19H22N6O3S and its molecular weight is 414.48. The purity is usually 95%.
BenchChem offers high-quality N-(3-methyl-4-(N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)sulfamoyl)phenyl)propionamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-methyl-4-(N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)sulfamoyl)phenyl)propionamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

Research has demonstrated the potential of compounds containing the sulfonamido moiety, such as N-(3-methyl-4-(N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)sulfamoyl)phenyl)propionamide, in the synthesis of new heterocyclic compounds with significant antibacterial activities. For instance, Azab et al. (2013) explored the synthesis of novel heterocyclic compounds incorporating a sulfonamido moiety aiming at antibacterial applications. Their work led to the identification of compounds with high antibacterial activity, indicating the promise of such chemical structures in the development of new antimicrobial agents (Azab, Youssef, & El-Bordany, 2013).

Anticonvulsant Activity

Another significant application is in the realm of anticonvulsant drug development. Aktürk et al. (2002) synthesized omega-(1H-1-imidazolyl)-N-phenylalkanoic acid amide derivatives, exhibiting notable anticonvulsant activity. This research highlights the therapeutic potential of compounds with similar structural features in treating seizures (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002).

Antitumor and Antioxidant Properties

Furthermore, compounds with sulfonamide and related moieties have been investigated for their antitumor and antioxidant properties. For example, Mert et al. (2014) designed and synthesized pyrazole-sulfonamide derivatives, testing them against HeLa and C6 cell lines for antiproliferative activities. Some compounds showed promising broad-spectrum antitumor activity, comparable to commonly used anticancer drugs, illustrating the potential of such chemical structures in cancer therapy (Mert, Yaglıoglu, Demirtaş, & Kasımoğulları, 2014).

Cardiac Electrophysiological Activity

In the field of cardiology, research into N-substituted imidazolylbenzamides, which share structural similarities, has shown that these compounds can act as selective class III agents with promising cardiac electrophysiological activity. This suggests a potential application in developing new treatments for cardiac arrhythmias (Morgan et al., 1990).

properties

IUPAC Name

N-[3-methyl-4-[2-(2-pyrazin-2-ylimidazol-1-yl)ethylsulfamoyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O3S/c1-3-18(26)24-15-4-5-17(14(2)12-15)29(27,28)23-9-11-25-10-8-22-19(25)16-13-20-6-7-21-16/h4-8,10,12-13,23H,3,9,11H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCHMXLAUJNCQIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCCN2C=CN=C2C3=NC=CN=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methyl-4-(N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)sulfamoyl)phenyl)propionamide

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